methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1283737-10-9) is a heterocyclic compound featuring a thieno[3,2-b]pyrrole core substituted with a bromine atom at the C-2 position and a methyl ester group at C-3. This structure combines electron-deficient thiophene and pyrrole moieties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in the preparation of ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate via Stille coupling . The compound’s bromine substituent enhances its reactivity in cross-coupling reactions, enabling its use in constructing donor-acceptor semiconductors for organic electronics .
Properties
CAS No. |
1283737-10-9 |
|---|---|
Molecular Formula |
C8H6BrNO2S |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,2-b]pyrrole derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thieno[3,2-b]pyrrole core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate with structurally related compounds, highlighting key differences in substituents, reactivity, and applications:
Reactivity and Functionalization
- Bromine vs. Chlorine: Bromine’s higher leaving-group ability makes methyl 2-bromo derivatives more reactive in Suzuki-Miyaura couplings compared to chloro analogs (e.g., 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) .
- Ester vs. Carboxylic Acid : Methyl esters are preferred for solubility in organic reactions, while carboxylic acids enable coordination chemistry or salt formation .
- Furan vs. Thiophene: Furo[3,2-b]pyrroles exhibit stronger electron-donating properties, shifting absorption spectra by ~50 nm compared to thieno analogs .
Biological Activity
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article delves into the compound's structure, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound has the molecular formula C8H6BrNO2S. The presence of a bromine atom in its structure enhances its reactivity, making it a valuable precursor for synthesizing various derivatives. The thieno[3,2-b]pyrrole core is significant due to its role in biological activity and interaction with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom facilitates nucleophilic substitution reactions, allowing the compound to form derivatives that can modulate biological pathways. Research indicates that this compound may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects against various diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary among different types of cancer cells.
- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. These findings suggest that the compound may trigger programmed cell death pathways, which are crucial for cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:
- Inhibition of Pathogens : Preliminary studies indicate that this compound can inhibit the growth of various bacterial strains. Its effectiveness varies with concentration and specific bacterial species.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. The results indicated significant reduction in cell viability across all tested lines, with particular efficacy noted against HepG2 cells due to enhanced apoptosis markers.
- Antimicrobial Screening : Another research effort screened this compound against a panel of pathogenic bacteria. The findings revealed promising antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
